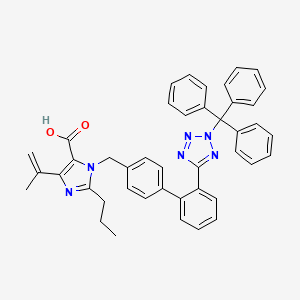

Dehydro N2-Triphenylmethyl Olmesartan

説明

科学的研究の応用

Degradation Product Identification : In a study by Murakami et al. (2008), an unknown degradation product in stressed tablets of olmesartan medoxomil, identified as a dehydrated dimer of olmesartan, was analyzed using HPLC hyphenated techniques. This degradation product, similar to Dehydro N2-Triphenylmethyl Olmesartan, was found to increase in tablets stored under specific conditions, highlighting the importance of stability in pharmaceutical preparations (Murakami et al., 2008).

Formulation and Optimization : Kamran et al. (2016) developed novel vesicular nano-invasomes for the transdermal delivery of olmesartan medoxomil. The study aimed to overcome challenges related to the drug's hydrophobic nature and low bioavailability, which could be pertinent to its degradation products like Dehydro N2-Triphenylmethyl Olmesartan (Kamran et al., 2016).

Related Substances Synthesis : Babu et al. (2010) described the synthesis and characterization of related substances of olmesartan medoxomil, including dehydro olmesartan. This research provides insights into the chemical pathways and impurities that may form during the drug's synthesis, which is crucial for understanding the properties and applications of Dehydro N2-Triphenylmethyl Olmesartan (Babu et al., 2010).

Improved Synthesis Methods : Zi-qi (2012) focused on improving the synthesis method for a key intermediate of olmesartan medoxomil, which may have implications for the formation and understanding of degradation products such as Dehydro N2-Triphenylmethyl Olmesartan (Mu Zi-qi, 2012).

Nanosponge Design for Drug Delivery : Almutairy et al. (2021) developed ethylcellulose nanosponges for delivering olmesartan medoxomil. This research on enhancing solubility and bioavailability could be applicable to its degradation products, providing a potential pathway for improving the delivery and efficacy of Dehydro N2-Triphenylmethyl Olmesartan (Almutairy et al., 2021).

Stability-Indicating Method Development : Jain et al. (2012) discussed the development of a stability-indicating RP-HPLC method for determining olmesartan medoxomil in pharmaceutical dosage forms. This method, crucial for identifying and characterizing degradation products, can be pivotal in understanding the stability and properties of Dehydro N2-Triphenylmethyl Olmesartan (Jain et al., 2012).

作用機序

Mode of Action

Olmesartan, and by extension Dehydro N2-Triphenylmethyl Olmesartan, works by selectively binding to the AT1 receptor . This binding prevents the protein angiotensin II from binding and exerting its hypertensive effects . The hypertensive effects of angiotensin II include vasoconstriction, stimulation and synthesis of aldosterone and ADH, cardiac stimulation, and renal reabsorption of sodium .

Pharmacokinetics

Olmesartan is metabolized in the gastrointestinal tract and excreted via feces and urine . It has a half-life of approximately 13 hours .

Result of Action

The result of Dehydro N2-Triphenylmethyl Olmesartan’s action is a reduction in blood pressure and a decrease in the hypertensive effects of angiotensin II . This includes reduced vasoconstriction, lower aldosterone levels, reduced cardiac activity, and increased excretion of sodium .

特性

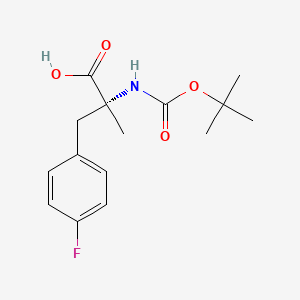

IUPAC Name |

5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H38N6O2/c1-4-16-38-44-39(30(2)3)40(42(50)51)48(38)29-31-25-27-32(28-26-31)36-23-14-15-24-37(36)41-45-47-49(46-41)43(33-17-8-5-9-18-33,34-19-10-6-11-20-34)35-21-12-7-13-22-35/h5-15,17-28H,2,4,16,29H2,1,3H3,(H,50,51) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNYADYTDJJIRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H38N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

670.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dehydro N2-Triphenylmethyl Olmesartan | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

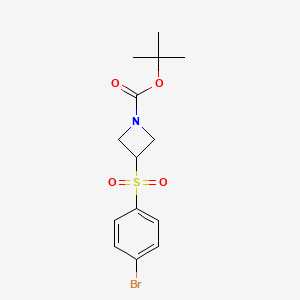

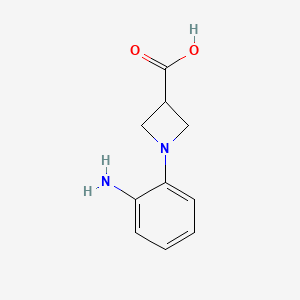

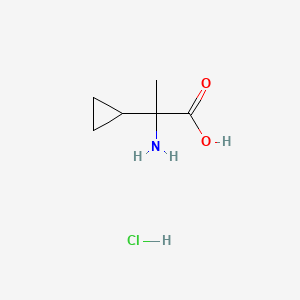

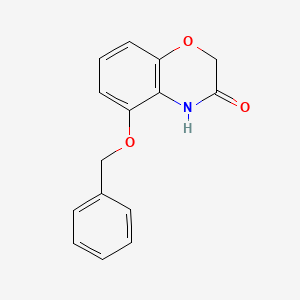

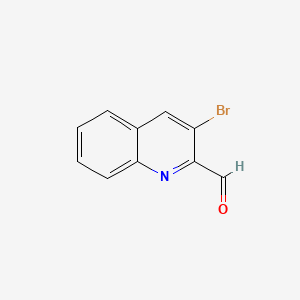

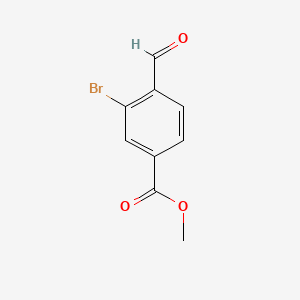

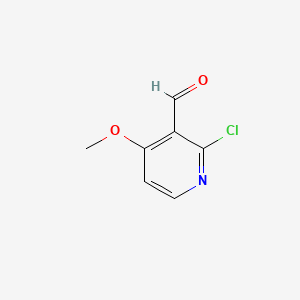

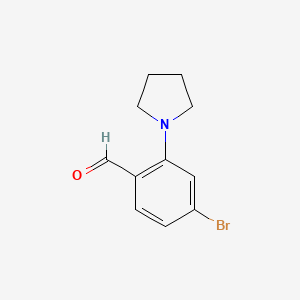

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-BOC-3-[(3-Bromobenzene)sulfonyl]azetidine](/img/structure/B582025.png)